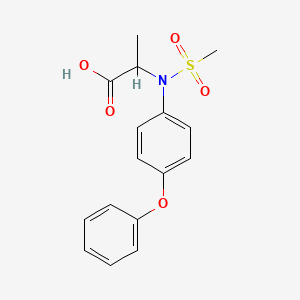
N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine, also known as MSPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MSPA is a non-proteinogenic amino acid that has a unique chemical structure, which makes it an interesting molecule for researchers to study.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Synthesis of β-Alanines and Derivatives : Research by Baltrushis et al. (1982) explored the synthesis of N-(4-Hydroxyphenyl)-β-alanine and its derivatives, leading to the formation of hydrazides, dihydro-, and thiodihydrouracils. These compounds were further modified to produce ureido and thioureido acids, showcasing a method for creating complex derivatives from simpler β-alanine structures (Baltrushis, Beresnevichyus, & Mitskyavichyus, 1982).
Cyclization of N-Substituted β-Alanines : Mickevičius et al. (2004) investigated the synthesis and cyclization of N-(4-Phenoxyphenyl)-β-alanines, producing dihydropyrimidinedione and 4-carboxy-2-pyrrolidinone derivatives. This study highlights the potential for creating bioactive compounds through the cyclization of N-substituted β-alanines (Mickevičius, Mickevicius, & Vaickelionienė, 2004).
Potential Biological Activities
- Inhibition of Enzymes : Clare, Scozzafava, and Supuran (2001) synthesized a series of sulfonyl amino acyl hydroxamates, including compounds with arylsulfonyl-N-2-nitrobenzyl-L-alanine, demonstrating their efficacy as bacterial collagenase inhibitors. This suggests potential applications of related compounds in developing enzyme inhibitors (Clare, Scozzafava, & Supuran, 2001).
Propiedades
IUPAC Name |
2-(N-methylsulfonyl-4-phenoxyanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO5S/c1-12(16(18)19)17(23(2,20)21)13-8-10-15(11-9-13)22-14-6-4-3-5-7-14/h3-12H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQLREDZXXMDXOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N(C1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(methylsulfonyl)-N-(4-phenoxyphenyl)alanine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2630345.png)
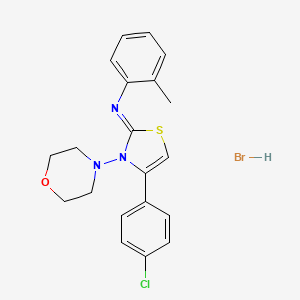
![N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide](/img/structure/B2630347.png)
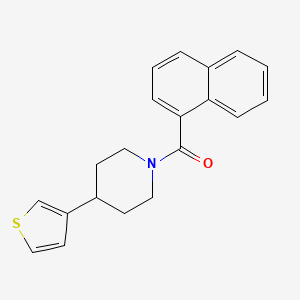
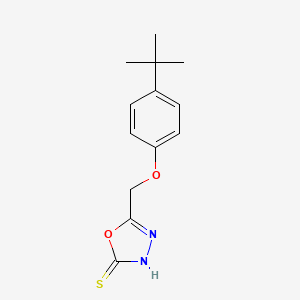
![1-{[(2-Ethoxyphenyl)methyl]amino}propan-2-ol](/img/structure/B2630355.png)
![N-[(4-ethoxyphenyl)carbamothioyl]-2-phenylacetamide](/img/structure/B2630356.png)
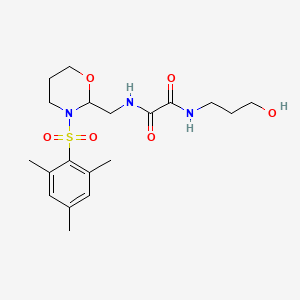
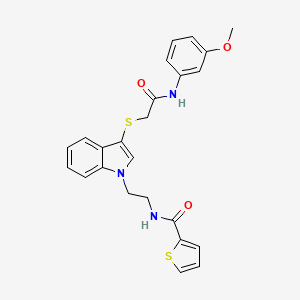
![N-(3-cyclopropyl-1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2630360.png)
![N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2630361.png)
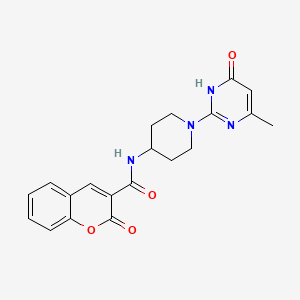
![1-[3-(2-Ethoxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2630364.png)
![2-(2-(4-(Ethylsulfonyl)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2630366.png)